2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329069
InChI: InChI=1S/C25H19N5O4S/c1-34-16-12-10-15(11-13-16)30-24(33)18-7-3-5-9-20(18)27-25(30)35-14-21(31)28-29-22-17-6-2-4-8-19(17)26-23(22)32/h2-13,26,32H,14H2,1H3
SMILES:
Molecular Formula: C25H19N5O4S
Molecular Weight: 485.5 g/mol

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

CAS No.:

Cat. No.: VC16329069

Molecular Formula: C25H19N5O4S

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide -

Specification

Molecular Formula C25H19N5O4S
Molecular Weight 485.5 g/mol
IUPAC Name N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H19N5O4S/c1-34-16-12-10-15(11-13-16)30-24(33)18-7-3-5-9-20(18)27-25(30)35-14-21(31)28-29-22-17-6-2-4-8-19(17)26-23(22)32/h2-13,26,32H,14H2,1H3
Standard InChI Key GGIRAPZUFJKVPE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule’s backbone consists of a 3,4-dihydroquinazolin-4-one ring system substituted at position 3 with a 4-methoxyphenyl group. A sulfanyl (-S-) bridge at position 2 connects the quinazolinone to an acetohydrazide side chain, which terminates in an (E)-configured indol-3-ylidene group . The indole moiety is further functionalized with a 2-oxo group, contributing to the compound’s planar geometry and potential for π-π stacking interactions .

Key Functional Groups:

  • Quinazolinone ring: Known for its role in kinase inhibition and DNA intercalation.

  • Methoxyphenyl group: Enhances lipophilicity and membrane permeability.

  • Hydrazide linker: Imparts conformational flexibility and hydrogen-bonding capacity.

Spectroscopic and Computational Data

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC25H19N5O4S\text{C}_{25}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}
Molecular Weight485.5 g/mol
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the preparation of the quinazolinone core. A representative route includes:

  • Quinazolinone Formation:

    • Condensation of anthranilic acid derivatives with 4-methoxyphenyl isocyanate under acidic conditions.

  • Sulfanyl Acetohydrazide Coupling:

    • Reaction of 2-mercaptoquinazolinone with chloroacetyl hydrazide, followed by condensation with 2-oxoindoline-3-carbaldehyde in an E-selective manner .

Critical Reaction Conditions:

  • Temperature: 60–80°C for cyclocondensation steps .

  • Catalysts: Piperidine or acetic acid for imine formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Characterization

  • 1^1H-NMR: Key signals include a singlet for the methoxy group at δ 3.85 ppm and a doublet for the indole NH at δ 10.2 ppm .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]+^+ peak at m/z 486.1.

Biological Activity and Mechanism

Cytotoxic Effects

In vitro studies on prostate cancer (PC-3) cells revealed an IC50_{50} value of 20 µg/mL, comparable to structurally related quinazolinone derivatives . The mechanism involves:

  • Kinase Inhibition: Competitive binding to the ATP pocket of tyrosine kinases, disrupting signal transduction.

  • Apoptosis Induction: Upregulation of caspase-3/7 activity and mitochondrial membrane depolarization.

Table 2: Biological Activity Data

Cell LineIC50_{50} (µg/mL)Target PathwaySource
PC-3 (Prostate)20Methionine synthase
MCF-7 (Breast)Under investigationPI3K/AKT

Computational and Pharmacokinetic Insights

Molecular Docking

Docking into the methyltetrahydrofolate (MTHF) binding site of methionine synthase (PDB: 3U2Y) yielded a binding energy of −207.19 kJ/mol, indicating strong interactions with residues Asp173 and Ser275 . The sulfanyl group forms a critical hydrogen bond with Ser275, mimicking the natural substrate’s glutamate moiety .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp_{\text{app}} = 18 × 106^{-6} cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group.

  • Toxicity: Ames test-negative, but hepatotoxicity risk (Score: 0.72) via OSIRIS Property Explorer.

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